N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR, and cryo-EM are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors. Such compounds, including celecoxib, are being explored for the treatment of conditions like rheumatoid arthritis and osteoarthritis due to their selective COX-2 inhibition properties, minimizing gastrointestinal side effects associated with non-selective COX inhibitors (Penning et al., 1997).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Polymethoxylated-pyrazoline benzene sulfonamides have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines and for their inhibitory effects on carbonic anhydrase isoenzymes. This research highlights the potential of these compounds in cancer therapy and as carbonic anhydrase inhibitors (Kucukoglu et al., 2016).
Drug Metabolism
The biocatalysis approach has been applied to drug metabolism studies, demonstrating the potential for microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This method supports the structural characterization of metabolites, aiding in the understanding of drug metabolism pathways (Zmijewski et al., 2006).
Antibacterial and Antiviral Activities
Celecoxib derivatives have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the broad therapeutic applications of sulfonamide and pyrazole compounds. These investigations suggest the possibility of developing new therapeutic agents based on these chemical structures (Küçükgüzel et al., 2013).
Selective Receptor Ligands
Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has identified potent and selective 5-HT7 receptor antagonists, demonstrating the relevance of sulfonamide and pyrazole derivatives in developing treatments for central nervous system disorders (Canale et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-15(11(2)18(3)17-10)23(19,20)16-9-12-6-7-14(22-12)13-5-4-8-21-13/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDLRSHJHOQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.